3-cyclopentyl-1-phenyl-1H-pyrazol-5-amine
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Overview
Description
WAY-624608 is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields. It is known for its unique structure and properties, which make it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-624608 involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Core Structure: This step involves the creation of the core structure of WAY-624608 through a series of chemical reactions, such as condensation or cyclization.
Functional Group Modifications: The core structure is then modified by introducing various functional groups. This can be achieved through reactions like alkylation, acylation, or halogenation.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure its purity and quality.
Industrial Production Methods
Industrial production of WAY-624608 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and large-scale reactors. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
WAY-624608 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: WAY-624608 can undergo substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
WAY-624608 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of WAY-624608 involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
WAY-624608 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
WAY-316606: Known for its role as a secreted Frizzled-Related Protein-1 inhibitor, which increases Wnt signaling.
WAY-100635: A selective serotonin receptor antagonist used in neuropharmacological research.
Compared to these compounds, WAY-624608 may have distinct structural features or biological activities that make it particularly valuable for specific research applications.
Conclusion
WAY-624608 is a versatile compound with significant potential in various scientific fields. Its unique properties and diverse applications make it a valuable subject of study, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
5-cyclopentyl-2-phenylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c15-14-10-13(11-6-4-5-7-11)16-17(14)12-8-2-1-3-9-12/h1-3,8-11H,4-7,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEJSDIIYMALPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NN(C(=C2)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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